molecular formula C13H15BrN2O2S B2585699 4-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide CAS No. 1795303-58-0

4-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide

Cat. No. B2585699
CAS RN: 1795303-58-0
M. Wt: 343.24
InChI Key: RAPYTVJPPUGTDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound contains a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom . It also contains a thiophene ring, which is a five-membered aromatic heterocycle with one sulfur atom . The bromo- and carboxamide- groups are common functional groups in organic chemistry.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole and thiophene rings, followed by the introduction of the bromo- and carboxamide groups. There are many methods for the synthesis of pyrroles and thiophenes, such as the Paal-Knorr synthesis .

Scientific Research Applications

Practical Synthesis of CCR5 Antagonists

A study by Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, showcasing a series of chemical reactions including esterification, intramolecular Claisen type reaction, Suzuki−Miyaura reaction, hydrolysis, and amidation. This research underscores the importance of brominated compounds and their utility in synthesizing molecules with potential therapeutic applications. Ikemoto, T., Ito, T., Nishiguchi, A., Miura, S., & Tomimatsu, K. (2005). Organic Process Research & Development.

Regioselective Halogenation

Castillo-Aguilera et al. (2017) investigated the regioselective monohalogenation of 3-hydroxypyrroles and 3-hydroxythiophenes, highlighting the utility of these heterocycles as building blocks in the synthesis of bioactive compounds. Their work demonstrates the selectivity and conditions for efficient halogenation, relevant to modifying compounds like the one . Castillo-Aguilera, O., Depreux, P., Halby, L., Azaroual, N., Arimondo, P., & Goossens, L. (2017). Tetrahedron Letters.

Inhibitors of Glycolic Acid Oxidase

Rooney et al. (1983) explored a series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase, indicating the potential of structurally related compounds in medicinal chemistry for therapeutic purposes. Rooney, C., Randall, W., Streeter, K., Ziegler, C., Cragoe, E., Schwam, H., Michelson, S. R., Williams, H. W., Eichler, E., Duggan, D. E., Ulm, E., & Noll, R. (1983). Journal of Medicinal Chemistry.

properties

IUPAC Name

4-bromo-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2S/c1-16-6-2-3-10(16)11(17)4-5-15-13(18)12-7-9(14)8-19-12/h2-3,6-8,11,17H,4-5H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPYTVJPPUGTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C2=CC(=CS2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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